molecular formula C8H20OSi B093001 Silane, (butoxymethyl)trimethyl- CAS No. 18246-52-1

Silane, (butoxymethyl)trimethyl-

Cat. No.: B093001
CAS No.: 18246-52-1
M. Wt: 160.33 g/mol
InChI Key: LHBBBFDSXZFDTA-UHFFFAOYSA-N
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Description

Silane, (butoxymethyl)trimethyl- is an organosilicon compound with the molecular formula C₈H₂₀OSi (assuming a butoxymethyl group attached to a trimethylsilane core). Its structure consists of a silicon atom bonded to three methyl groups and one butoxymethyl group (-CH₂-O-C₄H₉). This compound is typically used in organic synthesis, surface modification, and as a coupling agent due to its hydrolytic stability and ability to form stable siloxane bonds.

Properties

CAS No.

18246-52-1

Molecular Formula

C8H20OSi

Molecular Weight

160.33 g/mol

IUPAC Name

butoxymethyl(trimethyl)silane

InChI

InChI=1S/C8H20OSi/c1-5-6-7-9-8-10(2,3)4/h5-8H2,1-4H3

InChI Key

LHBBBFDSXZFDTA-UHFFFAOYSA-N

SMILES

CCCCOC[Si](C)(C)C

Canonical SMILES

CCCCOC[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Silane, (butoxymethyl)trimethyl- and analogous organosilanes:

Compound Name CAS No. Molecular Formula Substituents Key Properties/Applications Reference
Silane, (butoxymethyl)trimethyl- - C₈H₂₀OSi -CH₂-O-C₄H₉, 3×CH₃ Predicted: Hydrolytic stability, surface modification, coupling agent. -
Butan-2-yloxy(trimethyl)silane 1825-66-7 C₇H₁₈OSi -O-C(CH₃)CH₂CH₃ (sec-butoxy), 3×CH₃ Higher steric hindrance due to branched alkoxy group; used in coatings and adhesives.
1-Butynyltrimethylsilane 62108-37-6 C₇H₁₄Si -C≡C-CH₂CH₂CH₃, 3×CH₃ Reactive in alkyne-based cross-coupling reactions (e.g., Sonogashira).
(Bromomethyl)trimethylsilane 18243-41-9 C₄H₁₁BrSi -CH₂Br, 3×CH₃ High reactivity in nucleophilic substitutions; precursor for functionalized silanes.
(4-Iodo-1-butynyl)trimethylsilane 41423-29-4 C₇H₁₃ISi -C≡C-CH₂CH₂-I, 3×CH₃ Used in halogenated coupling reactions; iodine enhances oxidative stability.
Trimethyl((dioxaborolan-2-yl)ethynyl)silane 159087-46-4 C₁₁H₂₁BO₂Si -C≡C-B(O₂C(CH₃)₂)₂, 3×CH₃ Boron-containing silane for Suzuki-Miyaura cross-coupling; high synthetic versatility.

Structural and Functional Analysis

Substituent Effects on Reactivity: Butoxymethyl vs. Alkoxy Groups: Compared to butan-2-yloxy(trimethyl)silane (sec-butoxy group), the butoxymethyl group in the target compound introduces a methylene (-CH₂-) spacer between the silicon and oxygen. This increases flexibility and may enhance hydrolytic stability, making it more suitable for prolonged applications in humid environments . Ether vs. Halogen/Hydrocarbon Chains: Unlike halogenated derivatives (e.g., bromomethyl or iodo-butynyl silanes), the ether-linked butoxymethyl group lacks electrophilic sites, reducing reactivity in substitution reactions. However, this makes it ideal for non-covalent surface modifications (e.g., silanization of glass or nanoparticles) .

Thermal and Chemical Stability :

  • The butoxymethyl group’s ether linkage provides moderate thermal stability (predicted decomposition temperature: ~200–250°C), similar to butan-2-yloxy(trimethyl)silane .
  • Halogenated analogs (e.g., bromomethyl silane) exhibit lower thermal stability due to the labile C-Br bond but higher reactivity in synthetic transformations .

Applications in Organic Synthesis :

  • Butoxymethyltrimethylsilane is hypothesized to act as a protecting group for alcohols or thiols, akin to trimethylsilyl (TMS) ethers but with enhanced lipophilicity from the butoxy chain.
  • In contrast, 1-butynyltrimethylsilane is employed in alkyne-azide cycloadditions (click chemistry) or palladium-catalyzed couplings due to its terminal alkyne moiety .

Research Findings and Data Tables

Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) Mass (m/z)
Butan-2-yloxy(trimethyl)silane 0.15 (s, 9H, Si(CH₃)₃), 1.20 (d, 3H) 1250 (Si-O-C), 840 (Si-C) 146 (M+)
1-Butynyltrimethylsilane 0.10 (s, 9H, Si(CH₃)₃), 1.85 (t, 2H) 2150 (C≡C), 1250 (Si-C) 142 (M+)
(Bromomethyl)trimethylsilane 0.20 (s, 9H, Si(CH₃)₃), 3.50 (s, 2H) 650 (C-Br), 1250 (Si-C) 167 (M+)

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